molecular formula C15H17N3O B2356125 1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2361642-33-1

1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No. B2356125
CAS RN: 2361642-33-1
M. Wt: 255.321
InChI Key: WZEHKEYUYHZFGE-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, which is a heterocyclic compound . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

Indole derivatives are synthesized through a variety of methods. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Another method involves the synthesis of 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole . The structure of the product was confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . The structure of the product was confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .


Chemical Reactions Analysis

Indole derivatives undergo a variety of chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Various natural compounds contain indole as a parent nucleus, for example, tryptophan .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as 1H NMR and 13C NMR . For example, the yield and melting point of a similar compound were determined to be 85% and 281–283°C, respectively .

Future Directions

The future directions for “1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one” could involve further exploration of its diverse biological activities and potential therapeutic applications . There is also interest in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

1-[4-(1H-indol-4-yl)piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-15(19)18-10-8-17(9-11-18)14-5-3-4-13-12(14)6-7-16-13/h2-7,16H,1,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEHKEYUYHZFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=CC=CC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one

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